Cas no 1357627-11-2 (3-methoxy-2-methylphenyl chloroformate)

3-methoxy-2-methylphenyl chloroformate 化学的及び物理的性質
名前と識別子
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- 3-Methoxy-o-tolyl chloroformate
- .
- 3-methoxy-2-methylphenyl chloroformate
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- MDL: MFCD29066440
- インチ: 1S/C9H9ClO3/c1-6-7(12-2)4-3-5-8(6)13-9(10)11/h3-5H,1-2H3
- InChIKey: IUOBSOKUUSFMEM-UHFFFAOYSA-N
- ほほえんだ: C(Cl)(OC1=CC=CC(OC)=C1C)=O
3-methoxy-2-methylphenyl chloroformate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB276243-250 mg |
3-Methoxy-o-tolyl chloroformate; . |
1357627-11-2 | 250MG |
€239.00 | 2022-06-02 | ||
Enamine | EN300-1613049-0.1g |
3-methoxy-2-methylphenyl chloroformate |
1357627-11-2 | 0.1g |
$1408.0 | 2023-06-04 | ||
Enamine | EN300-1613049-10.0g |
3-methoxy-2-methylphenyl chloroformate |
1357627-11-2 | 10g |
$6882.0 | 2023-06-04 | ||
abcr | AB276243-1 g |
3-Methoxy-o-tolyl chloroformate; . |
1357627-11-2 | 1g |
€598.00 | 2022-06-02 | ||
Enamine | EN300-1613049-0.05g |
3-methoxy-2-methylphenyl chloroformate |
1357627-11-2 | 0.05g |
$1344.0 | 2023-06-04 | ||
Enamine | EN300-1613049-5.0g |
3-methoxy-2-methylphenyl chloroformate |
1357627-11-2 | 5g |
$4641.0 | 2023-06-04 | ||
Enamine | EN300-1613049-10000mg |
3-methoxy-2-methylphenyl chloroformate |
1357627-11-2 | 10000mg |
$3929.0 | 2023-09-23 | ||
Enamine | EN300-1613049-500mg |
3-methoxy-2-methylphenyl chloroformate |
1357627-11-2 | 500mg |
$877.0 | 2023-09-23 | ||
Enamine | EN300-1613049-2500mg |
3-methoxy-2-methylphenyl chloroformate |
1357627-11-2 | 2500mg |
$1791.0 | 2023-09-23 | ||
Enamine | EN300-1613049-50mg |
3-methoxy-2-methylphenyl chloroformate |
1357627-11-2 | 50mg |
$768.0 | 2023-09-23 |
3-methoxy-2-methylphenyl chloroformate 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
3-methoxy-2-methylphenyl chloroformateに関する追加情報
Recent Advances in the Application of 3-Methoxy-2-methylphenyl Chloroformate (CAS: 1357627-11-2) in Chemical Biology and Pharmaceutical Research
3-Methoxy-2-methylphenyl chloroformate (CAS: 1357627-11-2) is a specialized chemical reagent that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, known for its role as a reactive intermediate, is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and bioactive probes. Recent studies have highlighted its utility in facilitating selective modifications of biomolecules, enabling researchers to explore novel therapeutic targets and drug delivery mechanisms.
One of the most notable advancements involving 3-methoxy-2-methylphenyl chloroformate is its application in the development of prodrugs and targeted drug delivery systems. Researchers have leveraged its reactivity to create ester and carbamate linkages, which are critical for the controlled release of therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this reagent in the synthesis of a novel prodrug for cancer therapy, showcasing improved stability and targeted activation in tumor microenvironments. This breakthrough underscores the compound's potential in addressing challenges related to drug solubility and bioavailability.
In addition to its pharmaceutical applications, 3-methoxy-2-methylphenyl chloroformate has been employed in chemical biology for the selective labeling of proteins and nucleic acids. A recent study in ACS Chemical Biology detailed its use in the site-specific modification of lysine residues, enabling the attachment of fluorescent tags and other functional groups. This approach has proven invaluable for studying protein-protein interactions and cellular localization, providing researchers with powerful tools for elucidating complex biological pathways. The precision and efficiency of this reagent make it a preferred choice for such applications.
Furthermore, the compound's role in the synthesis of small-molecule inhibitors has been explored in the context of infectious diseases. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported the successful use of 3-methoxy-2-methylphenyl chloroformate in the development of inhibitors targeting viral proteases. The study highlighted the reagent's ability to introduce critical structural motifs that enhance binding affinity and selectivity, paving the way for new antiviral therapies. These findings align with the growing demand for innovative solutions to combat emerging pathogens.
Despite its promising applications, challenges remain in optimizing the synthetic protocols and scalability of reactions involving 3-methoxy-2-methylphenyl chloroformate. Recent efforts have focused on improving yield and reducing byproduct formation through the use of advanced catalytic systems and green chemistry principles. For example, a 2023 study in Organic Process Research & Development demonstrated the efficacy of flow chemistry techniques in enhancing the reproducibility and efficiency of reactions utilizing this reagent. Such advancements are critical for its broader adoption in industrial settings.
In conclusion, 3-methoxy-2-methylphenyl chloroformate (CAS: 1357627-11-2) continues to be a pivotal reagent in chemical biology and pharmaceutical research, with its applications spanning drug development, biomolecular labeling, and inhibitor design. The latest studies underscore its versatility and potential to address unmet medical needs, while ongoing innovations in synthetic methodologies promise to further expand its utility. As research in this field progresses, this compound is poised to play an increasingly important role in the discovery and development of next-generation therapeutics.
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